molecular formula C9H17NO3 B14415064 Methyl 2-methoxyazepane-1-carboxylate CAS No. 84839-66-7

Methyl 2-methoxyazepane-1-carboxylate

Cat. No.: B14415064
CAS No.: 84839-66-7
M. Wt: 187.24 g/mol
InChI Key: PJLLUBKXXQSUPN-UHFFFAOYSA-N
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Description

Methyl 2-methoxyazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxy group and a carboxylate ester group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxyazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxyethylamine with a suitable carboxylic acid derivative, such as methyl chloroformate, in the presence of a base like triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the azepane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxyazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Methyl 2-methoxyazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-methoxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the methoxy and carboxylate groups allows for specific binding interactions, which can modulate the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Methyl 2-methoxyazepane-1-carboxylate can be compared with other azepane derivatives, such as:

    Methyl 2-ethoxyazepane-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

    Methyl 2-methoxyhexane-1-carboxylate: A six-membered ring analog with similar functional groups.

    Methyl 2-methoxyazepane-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

84839-66-7

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-methoxyazepane-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-12-8-6-4-3-5-7-10(8)9(11)13-2/h8H,3-7H2,1-2H3

InChI Key

PJLLUBKXXQSUPN-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCN1C(=O)OC

Origin of Product

United States

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